N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide
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Overview
Description
N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes both nitro and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method includes the nitration of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline, which is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium ethoxide or other strong bases can be used to facilitate nucleophilic substitution.
Major Products
Reduction: The major product of reduction is N-(4-amino-2-aminophenyl)-4-aminobenzamide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)acetamide
- N-(4-ethoxy-2-nitrophenyl)hexopyranosylamine
Uniqueness
N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide is unique due to its dual nitro groups, which provide distinct redox properties and potential for diverse chemical modifications. This makes it more versatile compared to similar compounds that may only have one nitro group or different functional groups.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-2-24-12-7-8-13(14(9-12)18(22)23)16-15(19)10-3-5-11(6-4-10)17(20)21/h3-9H,2H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMNTNGYUMISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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